7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two adjacent nitrogen atoms at the 1- and 3- ring position .
Synthesis Analysis
The most common synthetic methods of thieno [3,2- d ]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
1. Antimicrobial Properties
Research indicates that certain pyrrolo[2,3-d]pyrimidines, including derivatives similar to 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, have demonstrated potent antimicrobial activity. These compounds were effective against various Gram-positive and Gram-negative bacteria as well as fungi (Mohamed, El-Domany, & Abd El-hameed, 2009).
2. Anti-Inflammatory Activity
A study on pyrrolo[2,3-d]pyrimidine derivatives revealed significant in vivo anti-inflammatory properties. Some of these compounds, structurally related to 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, showed high efficacy in reducing inflammation (Mohamed, Kamel, & Abd El-hameed, 2013).
3. Potential in Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which are structurally related to the compound , have been identified as potent inhibitors of NF-κB inducing kinase (NIK), suggesting their potential use in the treatment of psoriasis. These compounds showed effectiveness in alleviating symptoms in a psoriasis mouse model (Zhu et al., 2020).
4. Antitumor and Antimitotic Activities
A novel series of pyrrolo[2,3-d]pyrimidin-2-amines, with structural similarities to 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, were discovered to possess significant antimitotic and antitumor activities. These agents interact with tubulin at a unique site, differing from other known binding sites, and some also exhibit the ability to reverse tumor resistance to antimitotic agents (Gangjee, Yu, Copper, & Smith, 2007).
properties
IUPAC Name |
7-(3-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-6-5-9-15(10-13)22-11-16(14-7-3-2-4-8-14)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNXJQRQVXGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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